(4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid
Overview
Description
“(4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid” is an organoboron compound . It is a derivative of boronic acid, which is commonly studied in organic chemistry . The compound has a molecular weight of 308.14 . The IUPAC name for this compound is "4- [ ( {2- [ (tert-butoxycarbonyl)amino]ethyl}amino)carbonyl]phenylboronic acid" .
Synthesis Analysis
Boronic acids, including this compound, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The InChI code for this compound is "1S/C14H21BN2O5/c1-14 (2,3)22-13 (19)17-9-8-16-12 (18)10-4-6-11 (7-5-10)15 (20)21/h4-7,20-21H,8-9H2,1-3H3, (H,16,18) (H,17,19)" .
Chemical Reactions Analysis
Boronic acids, such as this compound, have been reported to have several biological activities, including anticancer, antibacterial, and antiviral activity . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Physical and Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C in an inert atmosphere .
Scientific Research Applications
Catalyst in N-tert-Butoxycarbonylation of Amines
(4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid is related to the tert-butoxycarbonyl (Boc) group, which plays a significant role in the N-tert-butoxycarbonylation of amines. This process, catalyzed by heteropoly acids, is crucial in the synthesis of N-Boc amino acids resistant to racemization during peptide synthesis. The Boc group can be easily converted into free amine, making it useful in solid-phase peptide synthesis (Heydari et al., 2007).
Deprotection Method Using Silica Gel
In the context of amino acid and amine protection, the tert-butoxycarbonyl (Boc) group, to which this compound is related, is extensively utilized. A method for deprotection of the N-Boc group involving silica gel in refluxing toluene has been developed, showing its relevance in organic synthesis processes (Z. Min, 2007).
Role in Organic Syntheses
This compound is associated with the synthesis of various organic compounds, especially in the context of N-tert-butoxycarbonyl α-amino acids and derivatives. Its utility is evident in asymmetric synthesis and transformations involving amino protecting groups, highlighting its versatility in organic chemical reactions (Williams et al., 2003).
Synthesis of Protected Thio-1,3,4-Oxadiazol-2-Yl Derivatives
The tert-butoxycarbonyl (Boc) group, linked to this compound, is involved in the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives. These derivatives have industrial applications and are characterized by methods like NMR and IR, indicating the compound’s application in industrial and applied chemistry (Shafi et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of (4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid is the Receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
The compound interacts with its target by binding to the active site of the protein. This interaction can lead to changes in the protein’s function, potentially altering the biochemical pathways within the cell .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that the compound’s stability in water is marginal . The rate of hydrolysis of the compound is influenced by the pH, and it is considerably accelerated at physiological pH . Therefore, these factors can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and essential for the synthesis of a wide variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the compound . Additionally, the compound’s stability in water suggests that it may be sensitive to the presence of water in its environment .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The effects of (4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid can change over time in laboratory settings due to factors such as stability and degradation. The compound is generally stable under inert atmosphere and at low temperatures (2-8°C), but it may degrade over time if exposed to moisture or higher temperatures . Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes, without causing significant toxicity. At higher doses, the compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to enzyme inhibition and protein interactions. The compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of serine proteases by the compound can affect the metabolism of peptides and proteins, resulting in altered levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, the compound can localize to various cellular compartments, including the cytoplasm and organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can modulate the activity and function of target biomolecules. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
Properties
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O5/c1-14(2,3)22-13(19)17-9-8-16-12(18)10-4-6-11(7-5-10)15(20)21/h4-7,20-21H,8-9H2,1-3H3,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXDZSTUJOMASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCNC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657086 | |
Record name | [4-({2-[(tert-Butoxycarbonyl)amino]ethyl}carbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860626-05-7 | |
Record name | [4-({2-[(tert-Butoxycarbonyl)amino]ethyl}carbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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